molecular formula C18H33O2- B1233923 Oleate CAS No. 115-06-0

Oleate

Cat. No. B1233923
CAS RN: 115-06-0
M. Wt: 281.5 g/mol
InChI Key: ZQPPMHVWECSIRJ-KTKRTIGZSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Oleate is a C18, long straight-chain monounsaturated fatty acid anion;  and the conjugate base of oleic acid, arising from deprotonation of the carboxylic acid group. It has a role as an Escherichia coli metabolite, a plant metabolite and a Saccharomyces cerevisiae metabolite. It is a conjugate base of an oleic acid.
An unsaturated fatty acid that is the most widely distributed and abundant fatty acid in nature. It is used commercially in the preparation of oleates and lotions, and as a pharmaceutical solvent. (Stedman, 26th ed)

Scientific Research Applications

1. Cardiovascular Health and Atherosclerosis

Oleate has been studied for its potential antiatherogenic properties. Research has shown that oleic acid can modulate endothelial activation, which is involved in leukocyte recruitment and early atherogenesis. Specifically, this compound can inhibit the expression of adhesion molecules like VCAM-1, E-selectin, and intercellular adhesion molecule-1, which are crucial in the development of atherosclerosis (Carluccio et al., 1999). Additionally, this compound may contribute to the prevention of atherogenesis by displacing saturated fatty acids in cell membrane phospholipids, modulating gene expression for molecules involved in monocyte recruitment (Perdomo et al., 2015).

2. Lipoprotein Metabolism

This compound can affect the secretion of apolipoprotein B-containing lipoproteins from liver cells. It stimulates the secretion rate of apolipoprotein B, a major component of low-density lipoproteins (LDL), by inhibiting its early intracellular degradation. This effect of this compound on apolipoprotein B secretion may have implications for cholesterol and lipid metabolism (Dixon et al., 1991).

3. Metabolic and Insulin Resistance Effects

In studies related to type 2 diabetes mellitus, this compound has shown potential in improving insulin resistance in skeletal muscle cells. It can prevent palmitate-induced endoplasmic reticulum stress, inflammation, and insulin resistance in these cells through an AMPK-dependent mechanism. This suggests that this compound may have a protective role against metabolic disturbances associated with high saturated fatty acid intake (Salvadó et al., 2013).

4. Cancer Research

This compound has been explored in cancer therapy, particularly in bladder cancer. A study using alpha1-oleate, a complex formed by oleic acid, showed a dose-dependent reduction in tumor size without toxicity to healthy tissue. This indicates this compound's potential as a therapeutic agent in cancer treatment with minimal side effects (Hien et al., 2020).

5. Interaction with LDL Receptors

This compound has been found to inhibit the binding of LDL to LDL receptors in human fibroblasts. This interaction suggests a possible role for unesterified fatty acids like this compound in the control of LDL catabolism in vivo, which could be relevant for cholesterol homeostasis and cardiovascular diseases (Bihain et al., 1989).

properties

CAS RN

115-06-0

Molecular Formula

C18H33O2-

Molecular Weight

281.5 g/mol

IUPAC Name

(Z)-octadec-9-enoate

InChI

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10H,2-8,11-17H2,1H3,(H,19,20)/p-1/b10-9-

InChI Key

ZQPPMHVWECSIRJ-KTKRTIGZSA-M

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)[O-]

SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-]

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)[O-]

synonyms

9 Octadecenoic Acid
9-Octadecenoic Acid
cis 9 Octadecenoic Acid
cis-9-Octadecenoic Acid
Oleate
Oleic Acid

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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